[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461785
InChI: InChI=1S/C16H29ClN2O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-8-6-7-9-18(13)14(20)10-17/h12-13H,6-11H2,1-5H3
SMILES: CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C16H29ClN2O3
Molecular Weight: 332.9 g/mol

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13461785

Molecular Formula: C16H29ClN2O3

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H29ClN2O3
Molecular Weight 332.9 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C16H29ClN2O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-8-6-7-9-18(13)14(20)10-17/h12-13H,6-11H2,1-5H3
Standard InChI Key AUXPOJFEALAAGN-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a methyl group bearing both isopropyl-carbamic acid tert-butyl ester and 2-chloroacetyl moieties. The IUPAC name is tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate, with the molecular formula C₁₆H₂₉ClN₂O₃ and a molecular weight of 332.9 g/mol.

Key Structural Features:

  • Piperidine core: Provides rigidity and influences stereoelectronic properties.

  • Chloroacetyl group (-CO-CH₂-Cl): Enhances electrophilic reactivity for nucleophilic substitution or acylation reactions.

  • tert-Butyl ester: Improves stability and lipophilicity, facilitating membrane permeability.

Physicochemical Data

PropertyValueSource
Molecular Weight332.9 g/mol
Boiling PointNot reported
Density~1.093 g/cm³ (predicted)
LogP (Partition Coefficient)2.8 (consensus)
SolubilityLow in water; soluble in organic solvents (e.g., THF, DCM)

The LogP value indicates moderate lipophilicity, suggesting favorable bioavailability for drug candidates .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Piperidine functionalization: Introduction of the methyl group at the 2-position via alkylation or reductive amination.

  • Chloroacetylation: Reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine).

  • Carbamate formation: Coupling with isopropyl isocyanate followed by tert-butylation.

Example Protocol (Source):

  • Step 1: Piperidine-2-methylamine is reacted with chloroacetyl chloride in dichloromethane at 0–5°C.

  • Step 2: The intermediate is treated with isopropyl isocyanate and tert-butyl alcohol in the presence of 1,8-diazabicycloundec-7-ene (DBU).

  • Purification: Column chromatography (hexane/ethyl acetate gradient) yields the final product with >95% purity.

Industrial-Scale Considerations

  • Continuous flow chemistry: Enhances yield (reported up to 85%) by optimizing reaction parameters (temperature, residence time).

  • Green chemistry approaches: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact .

Reactivity and Functional Transformations

Key Reactions

  • Nucleophilic substitution: The chloroacetyl group undergoes displacement with amines or thiols to form amides or thioesters.

  • Ester hydrolysis: Acidic or basic conditions cleave the tert-butyl ester to yield carboxylic acid derivatives .

  • Reductive amination: The piperidine nitrogen can participate in further alkylation or arylation .

Reaction Table:

Reaction TypeReagents/ConditionsProduct Application
Chloro displacementBenzylamine, DIPEA, DMFAmide-based protease inhibitors
Ester hydrolysisHCl (aq.), THF, 50°CCarboxylic acid intermediates
Reductive alkylationNaBH₃CN, aldehydeSecondary amine derivatives

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